molecular formula C11H9ClO3 B14287476 Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate CAS No. 117076-42-3

Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate

Cat. No.: B14287476
CAS No.: 117076-42-3
M. Wt: 224.64 g/mol
InChI Key: CTMYAKOSBOYZKP-UHFFFAOYSA-N
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Description

Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(chlorocarbonyl)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-[4-(carboxy)phenyl]prop-2-enoic acid.

    Reduction: Methyl 3-[4-(hydroxy)phenyl]prop-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate involves its interaction with nucleophiles, leading to the formation of various products. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, resulting in the substitution of the chlorine atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(methoxycarbonyl)phenyl]prop-2-enoate
  • Methyl 3-[4-(hydroxycarbonyl)phenyl]prop-2-enoate
  • Methyl 3-[4-(bromocarbonyl)phenyl]prop-2-enoate

Uniqueness

Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs

Properties

CAS No.

117076-42-3

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 3-(4-carbonochloridoylphenyl)prop-2-enoate

InChI

InChI=1S/C11H9ClO3/c1-15-10(13)7-4-8-2-5-9(6-3-8)11(12)14/h2-7H,1H3

InChI Key

CTMYAKOSBOYZKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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